molecular formula C14H13N3O2S2 B2923654 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 896679-82-6

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No. B2923654
CAS RN: 896679-82-6
M. Wt: 319.4
InChI Key: BAFVOOPLZQKPDK-UHFFFAOYSA-N
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Description

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a chemical compound that belongs to the class of organic compounds known as thiazolopyridines . It is characterized by a thiazolo[5,4-b]pyridine core structure .


Synthesis Analysis

The synthesis of this compound involves several steps. The thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure includes a thiazolo[5,4-b]pyridine core and a sulfonamide functionality .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions with hydrazonoyl halides . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded a related compound .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 195–197 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

The compound shows potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-5-6-10(8-12(9)17-21(2,18)19)13-16-11-4-3-7-15-14(11)20-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFVOOPLZQKPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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